![molecular formula C10H8O2 B1201999 4-Phenylfuran-2(5h)-one CAS No. 1575-47-9](/img/structure/B1201999.png)
4-Phenylfuran-2(5h)-one
Overview
Description
4-Phenylfuran-2(5h)-one is a chemical compound belonging to the furan family. It has a molecular formula of C10H8O2 and a molecular weight of 160.17 g/mol. This compound has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and material science.
Scientific Research Applications
Synthesis and Structural Studies : 4-Halo-5-hydroxyfuran-2(5H)-ones, related to 4-Phenylfuran-2(5h)-one, can be efficiently synthesized via sequential halolactonization and hydroxylation reactions. These compounds have been structurally analyzed using X-ray single-crystal diffraction studies (Ma, Wu, & Shi, 2004).
Organocatalytic Reactions : this compound has been utilized as an electrophile in Friedel-Crafts alkylation reactions. This process results in the formation of chiral γ-lactones and γ-lactams, indicating its potential in asymmetric synthesis (Riguet, 2011).
Anticancer Activity : Halogenated derivatives of this compound have been synthesized and evaluated for anticancer activity. Certain bromofuran-2(5H)-one derivatives showed significant cytotoxic effects in prostate and colon cancer cell lines, indicating their potential as anticancer agents (Castro-Torres et al., 2020).
Biological Activities : Compounds containing the 3,4-disubstituted furan-2(5H)-one fragment, closely related to this compound, exhibit various biological activities. This includes the presence of the furan-2(5H)-one derivative in the anti-inflammatory drug Rofecoxib (Hakobyan, Hayotsyan, & Melikyan, 2015).
Electrochemical Properties : In a study of electronically intercommunicating iron centers, derivatives of this compound were synthesized, and their electronic properties were investigated. This suggests potential applications in materials science and electronics (Hildebrandt, Schaarschmidt, & Lang, 2011).
Nonlinear Optical Properties : In a study on synthetic metals, 4-substituted benzylidene-2-phenyl oxazol-5-ones, which are structurally similar to this compound, were synthesized and studied for their nonlinear optical properties, highlighting the potential of these compounds in photonics and electronics (Murthy et al., 2010).
properties
IUPAC Name |
3-phenyl-2H-furan-5-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O2/c11-10-6-9(7-12-10)8-4-2-1-3-5-8/h1-6H,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJJHMYDTEVUBHZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=CC(=O)O1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50295964 | |
Record name | 4-phenylfuran-2(5h)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50295964 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1575-47-9 | |
Record name | MLS002703927 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=106577 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-phenylfuran-2(5h)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50295964 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is a notable chemical reaction involving 3-Fluoro-4-phenylfuran-2(5H)-one as a starting material?
A1: [] 3-Fluoro-4-phenylfuran-2(5H)-one can be transformed into 2-[tert-butyl(dimethyl)silyloxy]-3-fluoro-5-methylfuran, a novel fluorinated building block. This transformation highlights the potential of 3-Fluoro-4-phenylfuran-2(5H)-one as a precursor for synthesizing other valuable compounds.
Q2: How are ethyl (E)- and (Z)-4-[tert-butyl(dimethyl)silyloxy]-2-fluoro-4-phenylbut-2-enoates synthesized?
A2: [] These compounds are synthesized from the corresponding 2-hydroxycarbonyl compounds and ethyl 2-(diethoxyphosphoryl)-2-fluoroacetate. It's important to note that the acid-catalyzed deprotection of these compounds leads to the displacement of vinylic fluorine, yielding ethyl (E)-2-oxo-4-phenylbut-3-enoate instead of the desired 3-fluoro-4-phenylfuran-2(5H)-one.
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